2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide
Description
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Properties
IUPAC Name |
2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F2N2O4/c1-2-34-20-10-3-16(4-11-20)25(32)22-14-30(23-12-7-18(28)13-21(23)26(22)33)15-24(31)29-19-8-5-17(27)6-9-19/h3-14H,2,15H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLXSSNQGMWCQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide represents a novel class of quinoline derivatives with potential therapeutic applications. Its structure suggests a multifaceted mechanism of action, which may include antitumor and antibacterial properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 394.41 g/mol. The compound features a quinoline core substituted with ethoxy and fluorophenyl groups, which may enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H21F2N3O3 |
| Molecular Weight | 394.41 g/mol |
| IUPAC Name | 2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide |
| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)F)N(C(=O)C2=CC=C(C=C2)F)C(=O)N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer cell proliferation and survival. Preliminary studies suggest that it may inhibit key enzymes in cancer metabolism and induce apoptosis in malignant cells.
Antitumor Activity
Research has indicated that compounds similar to this quinoline derivative exhibit significant antitumor effects. For instance, related compounds have shown efficacy against various cancer cell lines, including:
- Breast cancer (MX-1 model)
- Lung cancer (LX-1 model)
- Colon cancer (DLD-2 model)
In vivo studies demonstrated that doses ranging from 20 to 40 mg/kg significantly inhibited tumor growth by over 90% when administered intraperitoneally for nine days .
Case Studies
Several case studies have been conducted to evaluate the biological activity of quinoline derivatives:
- Study on Anticancer Efficacy :
-
Molecular Docking Studies :
- Molecular docking simulations have been employed to predict the binding affinity of this compound to various targets, including caspase enzymes involved in apoptosis pathways. These studies suggest that the compound may modulate caspase activity, potentially leading to enhanced apoptosis in cancer cells .
Pharmacological Profile
The pharmacological profile of this compound includes:
- Anticancer Properties : Demonstrated through inhibition of tumor growth in xenograft models.
- Antibacterial Activity : Related quinoline derivatives are known for their antibacterial properties, which may extend to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
